molecular formula C11H13NO3 B3027781 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid CAS No. 1385696-53-6

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

Cat. No.: B3027781
CAS No.: 1385696-53-6
M. Wt: 207.23
InChI Key: WHCJROVYQBRWKC-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring a cyclobutylmethoxy substituent at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties imparted by the cyclobutyl group. The cyclobutylmethoxy moiety combines moderate lipophilicity with conformational rigidity, which can influence binding affinity in biological systems or modulate solubility in synthetic applications .

Properties

IUPAC Name

4-(cyclobutylmethoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)10-6-9(4-5-12-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCJROVYQBRWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231502
Record name 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1385696-53-6
Record name 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1385696-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutylmethoxy group and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

6-(Cyclobutylmethoxy)pyridine-2-carboxylic Acid
  • Structure : Cyclobutylmethoxy group at the 6-position instead of 4-position.
  • Implications : Positional isomerism alters electronic distribution and steric interactions. The 6-substituted derivative may exhibit different reactivity in coupling reactions or binding orientations compared to the 4-substituted analog .
6-(Cyclopropylmethoxy)pyridine-2-carboxylic Acid
  • Structure : Cyclopropane ring replaces cyclobutane in the methoxy substituent.
  • Lipophilicity: Smaller cyclopropyl group reduces lipophilicity (LogP) compared to cyclobutyl .
4-(3-Fluorophenyl)pyridine-2-carboxylic Acid
  • Structure : Aromatic fluorophenyl group at the 4-position.
  • Comparison :
    • Electronic Effects : Fluorine’s electronegativity enhances acidity of the carboxylic acid (pKa ~2.5–3.0 vs. ~4.0–4.5 for cyclobutylmethoxy analog).
    • Applications : Fluorinated analogs are common in drug design for metabolic stability and target affinity .

Functional Group Modifications

4-(Methoxycarbonyl)pyridine-2-carboxylic Acid
  • Structure : Methoxycarbonyl (-COOMe) group at the 4-position.
  • Contrast :
    • Reactivity : The ester group is hydrolytically labile, unlike the stable ether linkage in the cyclobutylmethoxy derivative.
    • Synthetic Utility : Used as an intermediate for further functionalization (e.g., amidation) .
4-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic Acid
  • Structure : Piperazine ring introduces basic nitrogen atoms.
  • Divergence :
    • Solubility : Protonation at physiological pH increases water solubility.
    • Bioactivity : Piperazine derivatives are prevalent in kinase inhibitors and CNS drugs .

Alkyl-Substituted Analogs

4-(3-Heptyl)pyridine-2-carboxylic Acid
  • Structure : Linear heptyl chain at the 4-position.
  • Comparison :
    • Lipophilicity : Longer alkyl chain increases LogP (predicted ~5.0 vs. ~3.5 for cyclobutylmethoxy).
    • Steric Effects : Flexible chain may reduce target specificity in biological systems .

Table 1: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent LogP (Predicted) Notable Applications
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid C11H13NO3 207.23 Cyclobutylmethoxy (4-) ~3.5 Drug intermediates
6-(Cyclopropylmethoxy)pyridine-2-carboxylic acid C10H11NO3 193.20 Cyclopropylmethoxy (6-) ~2.8 Materials science
4-(3-Fluorophenyl)pyridine-2-carboxylic acid C12H8FNO2 217.20 3-Fluorophenyl (4-) ~2.6 Anticancer agents
4-(Methoxycarbonyl)pyridine-2-carboxylic acid C8H7NO4 181.15 Methoxycarbonyl (4-) ~1.2 Synthetic building block

Contradictions and Limitations

  • Synthetic Yields : reports quantitative yields for 4-methylpyridine-2-carboxylic acid synthesis, but analogous methods for cyclobutylmethoxy derivatives may face steric challenges, reducing efficiency .
  • Safety Data: Limited toxicity information is available for 4-(cyclobutylmethoxy)pyridine-2-carboxylic acid, whereas 4-methylpyridine-2-carboxylic acid has established safety protocols .

Biological Activity

Overview

4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a pyridine derivative recognized for its potential biological activities. With the molecular formula C11H13NO3, this compound features a unique cyclobutylmethoxy group at the 4-position and a carboxylic acid group at the 2-position of the pyridine ring. Its distinct structure suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound’s structure is characterized by:

  • Molecular Weight: 219.23 g/mol
  • Functional Groups: Carboxylic acid, ether
  • Solubility: Soluble in polar solvents like water and methanol

The biological activity of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is hypothesized to involve:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes, altering metabolic pathways.
  • Receptor Modulation: The compound could interact with various receptors, influencing physiological responses.

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

  • Antimicrobial Activity:
    • Preliminary investigations suggest that 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.
  • Anticancer Properties:
    • Research indicates potential anticancer effects, with studies demonstrating its ability to induce apoptosis in cancer cell lines. The compound may activate specific apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects:
    • The compound has shown promise in reducing inflammation in preclinical models, possibly through inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Screening

A study investigated the antimicrobial efficacy of various pyridine derivatives, including 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Bacteria
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid32Staphylococcus aureus
Control (Ampicillin)16Staphylococcus aureus
Control (Ciprofloxacin)8Escherichia coli

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

Study 3: Anti-inflammatory Effects

A model of induced inflammation in mice demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups.

Q & A

Q. What are the common synthetic routes for 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid?

Methodological Answer: The synthesis of pyridine-carboxylic acid derivatives typically involves multi-step routes, including condensation, cyclization, and functionalization. For analogous compounds (e.g., oxazolo-pyridines), a common approach starts with the condensation of substituted aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene . For introducing the cyclobutylmethoxy group, nucleophilic substitution or Mitsunobu reactions may be employed. Post-synthetic modifications, such as hydrolysis of ester intermediates, can yield the carboxylic acid moiety. Reaction optimization should prioritize inert atmospheres (e.g., nitrogen) and controlled temperatures to minimize side reactions .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR validates the cyclobutylmethoxy group’s integration and pyridine ring substitution patterns.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% by area normalization) under gradient conditions using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Catalyst Screening: Test palladium (e.g., Pd/C) versus copper (e.g., CuI) catalysts for cyclization efficiency. Copper catalysts may reduce costs but require ligand optimization (e.g., phenanthroline) .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.
  • Design of Experiments (DoE): Use factorial designs to assess interactions between temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) .
  • In Situ Monitoring: Employ TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How can researchers address stability issues during storage or biological assays?

Methodological Answer:

  • Storage Conditions: Store under argon at –20°C in amber vials to prevent photodegradation and moisture absorption. Desiccants (e.g., silica gel) should be used in storage containers .
  • Buffered Solutions: For biological testing, prepare fresh solutions in PBS (pH 7.4) or DMSO (≤0.1% v/v in cell culture) to avoid hydrolysis of the cyclobutylmethoxy group .
  • Stability-Indicating Assays: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. What strategies are recommended for resolving contradictions in spectral or bioactivity data?

Methodological Answer:

  • Spectral Discrepancies: Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with X-ray crystallography data for solid-state conformation . For mass spectral anomalies, re-run samples with isotopically labeled standards.
  • Bioactivity Variability: Replicate enzyme inhibition assays (e.g., IC50 determinations) under standardized conditions. Assess substituent effects by synthesizing analogs (e.g., replacing cyclobutyl with cyclohexyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers design biological activity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with homology to pyridine-carboxylic acid targets (e.g., kinases, G protein-coupled receptors).
  • In Vitro Assays:
    • Antimicrobial Activity: Use broth microdilution (MIC against S. aureus or E. coli) .
    • Enzyme Inhibition: Fluorescence-based assays (e.g., NADH depletion for dehydrogenase targets).
  • Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Q. Key Citations

  • Synthesis and Catalysis:
  • Analytical Methods:
  • Stability and Storage:
  • Biological Assay Design:

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid
Reactant of Route 2
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4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid

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